molecular formula C15H22N4O3 B5500268 7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Katalognummer B5500268
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: HHCMKDUDRFWEML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , have potential applications as antihypertensive agents. These compounds, when modified with various substituents, have been evaluated for their ability to lower blood pressure, exhibiting properties of alpha-adrenergic blockers. In particular, studies indicate that certain derivatives are primarily alpha 2-adrenoceptor antagonists, while others show more inclination toward alpha 1-adrenoceptor antagonism. This suggests potential therapeutic applications in controlling high blood pressure (Caroon et al., 1981).

Anticancer and Antidiabetic Potential

Further research into the analogs of the spiropyrrolidine and spirothiazolidine families, closely related to the core structure of the compound , has revealed significant anticancer and antidiabetic activities. Specific compounds within this group have demonstrated substantial efficacy against human breast carcinoma and human liver carcinoma cell lines. Additionally, some compounds have exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors when compared to standard antidiabetic drugs (Flefel et al., 2019).

Spiro-fused Heterocyclic Systems

The synthesis and analysis of spiro-fused heterocyclic systems, which include compounds structurally related to 7-[(1-Ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, have been a subject of interest. These compounds exhibit unique properties due to their spiro-fused structures, making them suitable for a variety of applications in medicinal chemistry and drug design. The detailed structural elucidation of these compounds through spectroscopic studies and X-ray analysis contributes to understanding their potential applications (Holzer et al., 2003).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, which share a similar structural motif with the compound , has led to the development of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown significant binding affinity to NK2 receptors and have been evaluated for their potential use in treating bronchoconstriction and other respiratory disorders. The development of these compounds highlights the utility of spiropyrrolidine derivatives in targeting specific receptors in the body (Smith et al., 1995).

Eigenschaften

IUPAC Name

9-(1-ethyl-5-methylpyrazole-3-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-19-11(2)8-12(16-19)13(20)18-7-5-6-15(10-18)9-17(3)14(21)22-15/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCMKDUDRFWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC3(C2)CN(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.